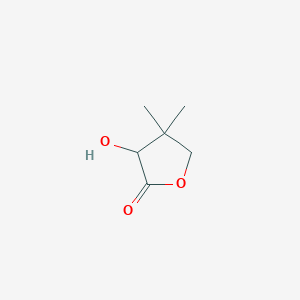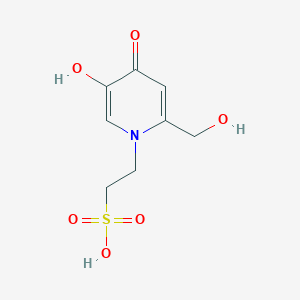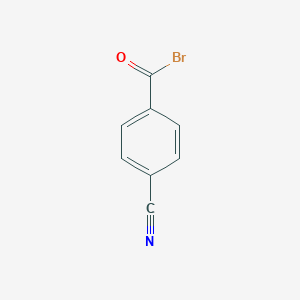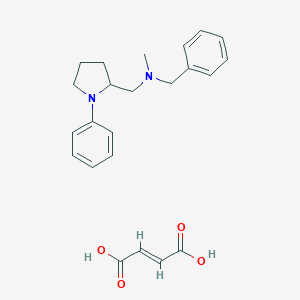
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate, also known as Desoxypipradrol, is a psychostimulant drug that has been used in scientific research. It is a derivative of the compound pipradrol and has a similar chemical structure to methylphenidate. Desoxypipradrol has been found to have potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mécanisme D'action
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol acts as a norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased stimulation of the central nervous system. (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has also been found to increase the release of dopamine and norepinephrine in certain brain regions.
Effets Biochimiques Et Physiologiques
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and reduce food intake. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve cognitive performance and attention, as well as reduce hyperactivity in individuals with ADHD.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, including its high potency and selectivity for norepinephrine and dopamine transporters. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to cause adverse effects such as cardiovascular and psychiatric events.
Orientations Futures
Future research on (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol could focus on its potential therapeutic effects in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies could investigate the long-term effects of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol use, as well as its potential for abuse and dependence. Finally, research could focus on the development of safer and more effective derivatives of (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol for clinical use.
In conclusion, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol is a psychostimulant drug that has potential therapeutic effects in the treatment of ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of norepinephrine and dopamine in the brain, leading to increased stimulation of the central nervous system. While (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has several advantages for lab experiments, it also has several limitations and potential adverse effects. Future research could focus on its potential therapeutic effects in other neurological and psychiatric disorders, as well as the development of safer and more effective derivatives for clinical use.
Méthodes De Synthèse
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol can be synthesized through the reaction of 2-benzylpyrrolidine with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with fumaric acid to form the fumarate salt.
Applications De Recherche Scientifique
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been used in scientific research to investigate its potential therapeutic effects in the treatment of ADHD and narcolepsy. It has been found to increase locomotor activity and improve cognitive performance in animal models of ADHD. In human studies, (-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumaraterol has been shown to improve attention and reduce hyperactivity in individuals with ADHD.
Propriétés
Numéro CAS |
142469-76-9 |
|---|---|
Nom du produit |
(-)-N-Methyl-1-phenyl-N-(phenylmethyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C19H24N2.C4H4O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-1-(1-phenylpyrrolidin-2-yl)methanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H24N2.C4H4O4/c1-20(15-17-9-4-2-5-10-17)16-19-13-8-14-21(19)18-11-6-3-7-12-18;5-3(6)1-2-4(7)8/h2-7,9-12,19H,8,13-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
OFXWMXLNWUDFOG-WLHGVMLRSA-N |
SMILES isomérique |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1CCCN1C2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonymes |
2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(phenylmethyl)-, (-)-, ( E)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



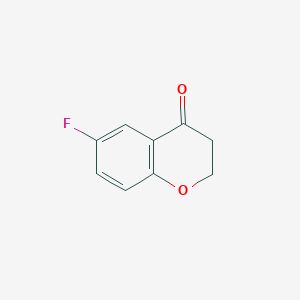
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
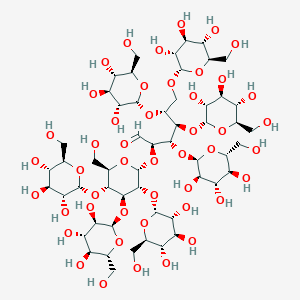
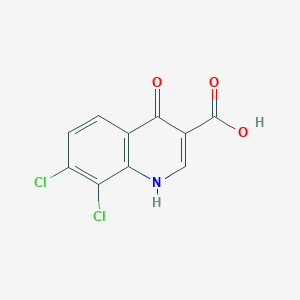
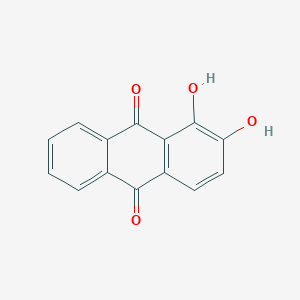
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
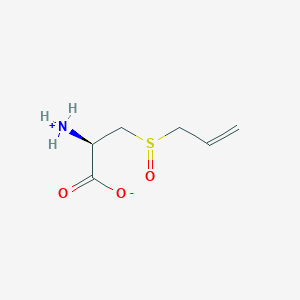

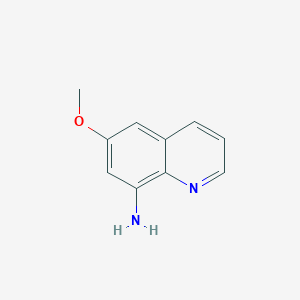
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
